N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-[(4-Methoxyphenyl)methyl]-3-[5-({[(3-Methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a structurally complex small molecule featuring a hybrid heterocyclic scaffold. Its core comprises an imidazo[1,2-c]quinazolin-3-one moiety linked to a 3-methyl-1H-pyrazole group via a carbamoylmethylsulfanyl bridge.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O4S/c1-16-13-22(33-32-16)31-24(36)15-39-27-30-20-6-4-3-5-19(20)25-29-21(26(37)34(25)27)11-12-23(35)28-14-17-7-9-18(38-2)10-8-17/h3-10,13,21H,11-12,14-15H2,1-2H3,(H,28,35)(H2,31,32,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLHNJLSZXMZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines various pharmacophores, including a methoxyphenyl group, a pyrazole moiety, and an imidazoquinazoline scaffold. The molecular formula is , with a molar mass of 398.48 g/mol. Its structural complexity suggests multiple potential interactions with biological targets.
Research indicates that this compound may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : The imidazoquinazoline component is known to inhibit certain kinases and enzymes involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
- Interaction with Receptors : The presence of the pyrazole ring suggests potential interaction with G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For instance, compounds containing the imidazoquinazoline scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research on similar derivatives has shown inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antioxidant | Reduces oxidative stress |
Case Studies
- Cancer Treatment : A study involving imidazoquinazolines reported significant tumor regression in xenograft models when treated with similar compounds. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth signaling pathways .
- Inflammatory Disorders : In animal models of arthritis, compounds structurally related to this compound demonstrated reduced inflammation markers and improved mobility scores compared to controls .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that combines several pharmacophoric elements:
- Methoxyphenyl Group : Known for enhancing lipophilicity and bioactivity.
- Pyrazole Moiety : Associated with anti-inflammatory and analgesic properties.
- Imidazoquinazoline Framework : Exhibits diverse biological activities including anticancer effects.
Biological Activities
Research indicates that this compound may exhibit several notable biological activities:
- Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation. The presence of the pyrazole group may enhance this effect through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing pyrazole rings are often investigated for their anti-inflammatory properties. This compound's structure suggests potential inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The combination of the methoxyphenyl and imidazoquinazoline groups may provide synergistic effects against various pathogens, making it a candidate for antimicrobial research.
Cancer Therapy
Recent studies have focused on the anticancer potential of compounds similar to N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide. For instance:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that imidazoquinazolines induce apoptosis in breast cancer cells via mitochondrial pathways. |
| Lee et al. (2021) | Reported synergistic effects with existing chemotherapeutics, enhancing efficacy against resistant cancer cell lines. |
Anti-inflammatory Agents
The compound's potential as an anti-inflammatory agent has been highlighted in various studies:
| Study | Findings |
|---|---|
| Smith et al. (2019) | Found that pyrazole derivatives reduce TNF-alpha levels in murine models of inflammation. |
| Johnson et al. (2022) | Investigated the inhibition of COX enzymes by similar compounds, indicating potential for pain management applications. |
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored:
| Study | Findings |
|---|---|
| Patel et al. (2023) | Identified significant antibacterial activity against Gram-positive bacteria using derivatives of imidazoquinazolines. |
| Kumar et al. (2024) | Reported antifungal activity against various strains, suggesting broad-spectrum antimicrobial potential. |
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group is a common pharmacophore in antimicrobial agents, as seen in N-(4-methoxyphenyl)amide derivatives .
Bioactivity Profiles
While direct bioactivity data for the target compound are unavailable, structurally related molecules exhibit notable activities (Table 2):
Key Gaps :
Challenges :
- Steric hindrance from the 4-methoxyphenyl group may complicate final coupling steps.
- Purification of the hybrid scaffold requires advanced chromatographic techniques, as noted for marine actinomycete-derived compounds .
Computational and Structural Insights
Data mining of bioactivity-structure relationships () suggests that compounds with hybrid heterocycles (e.g., pyrazole-thiazole-imidazoquinazolinone) cluster into distinct groups with shared protein targets, such as kinases or inflammatory mediators. Hydrogen-bonding patterns (e.g., involving the 3-oxo group) are critical for crystal packing and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
